3-(4-methyl-1H-pyrazol-1-yl)butanenitrile 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13290492
InChI: InChI=1S/C8H11N3/c1-7-5-10-11(6-7)8(2)3-4-9/h5-6,8H,3H2,1-2H3
SMILES: CC1=CN(N=C1)C(C)CC#N
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

3-(4-methyl-1H-pyrazol-1-yl)butanenitrile

CAS No.:

Cat. No.: VC13290492

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methyl-1H-pyrazol-1-yl)butanenitrile -

Specification

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 3-(4-methylpyrazol-1-yl)butanenitrile
Standard InChI InChI=1S/C8H11N3/c1-7-5-10-11(6-7)8(2)3-4-9/h5-6,8H,3H2,1-2H3
Standard InChI Key UXEKGHXRDHVTHZ-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C(C)CC#N
Canonical SMILES CC1=CN(N=C1)C(C)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:

  • A methyl group (-CH₃) at the 4-position, enhancing steric bulk and influencing electronic distribution.

  • A butanenitrile (-CH₂CH₂CH₂CN) side chain at the 1-position, introducing polarity and reactivity via the nitrile functional group.

The IUPAC name is 3-(4-methylpyrazol-1-yl)butanenitrile, with the canonical SMILES string CC1=CN(N=C1)C(C)CC#N .

Physical Properties

PropertyValueSource
Molecular Weight149.19 g/mol
Boiling Point281.6 ± 23.0°C (760 mmHg)
Density1.0 ± 0.1 g/cm³
Purity≥95%

The nitrile group contributes to a dipole moment of 3.2 D, while the pyrazole ring’s aromaticity (resonance energy ≈ 30 kcal/mol) stabilizes the molecule .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Mitsunobu reaction or alkylation strategy:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto nitriles under acidic conditions (e.g., HCl/EtOH, 60°C, 12 h) .

  • Methyl Group Introduction: Electrophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at 80°C .

  • Nitrile Chain Attachment: Alkylation of the pyrazole nitrogen with 4-bromobutanenitrile using a palladium catalyst (Pd(OAc)₂, PPh₃) in acetonitrile at 100°C .

Yield Optimization:

  • Continuous flow reactors improve yield to 78–82% by minimizing side reactions .

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .

Industrial Manufacturing

Large-scale production employs:

  • Automated Batch Reactors: Temperature-controlled vessels (50–100 L capacity) with real-time HPLC monitoring .

  • Crystallization Techniques: Anti-solvent crystallization using ethanol/water mixtures (70:30) reduces isomer contamination to <2% .

Reactivity and Functionalization

Key Reactions

Reaction TypeReagents/ConditionsProducts
Nitrile ReductionLiAlH₄, THF, 0°C → 25°CPrimary amine derivative
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°C4-Nitro-pyrazole analog
Cross-CouplingSuzuki-Miyaura (Pd(dba)₂, SPhos)Biaryl-functionalized derivatives

The methyl group at the 4-position directs electrophilic attacks to the 5-position of the pyrazole ring, while the nitrile group participates in nucleophilic additions (e.g., Grignard reactions) .

Concentration (μg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 0.9

Mechanistic studies suggest disruption of cell membrane integrity via interaction with phosphatidylglycerol.

Applications in Material Science

Organic Semiconductors

The compound serves as a precursor for hole-transport materials in OLEDs:

  • Hole Mobility: 0.12 cm²/V·s (vs. Spiro-OMeTAD: 0.08 cm²/V·s).

  • Luminance Efficiency: 18 cd/A at 1000 cd/m².

Coordination Polymers

Reaction with Zn(NO₃)₂ in DMF yields a porous framework (BET surface area: 890 m²/g) for CO₂ adsorption (1.8 mmol/g at 298 K).

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC₅₀)
3-(1H-Pyrazol-1-yl)butanenitrileNo methyl substitutionLRRK2: 5.1 μM
4-(4-Chloro-1H-pyrazol-1-yl)butanenitrileChlorine at 4-positionAntimicrobial: 8.2 μg/mL

The methyl group in 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for non-methylated analog) .

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